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molecular formula C10H9ClO B8796595 4-Chloro-2-cyclopropyl-benzaldehyde CAS No. 1208078-38-9

4-Chloro-2-cyclopropyl-benzaldehyde

Cat. No. B8796595
M. Wt: 180.63 g/mol
InChI Key: XJXGOQCLEHMUSX-UHFFFAOYSA-N
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Patent
US09150592B2

Procedure details

To a degassed mixture of toluene (60 mL) and water (9 mL) was added potassium cyclopropyl-trifluoroborate (0.91 g, 6.2 mmol) and tribasic potassium phosphate (6.37 g, 30 mmol). The resulting mixture was stirred for 15 min at rt, thereafter, 2-bromo-4-chlorobenzaldehyde (1.50 g, 6.84 mmol, WO2006044454), palladium(II) acetate (0.11 g, 0.5 mmol) and 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (0.48 g, 1.0 mmol) were added and the mixture was heated under reflux, overnight. After cooling to rt, water (50 mL) and ethyl acetate (50 mL) were added and the layers were separated. The organic layer was washed with brine (20 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, DCM/hexanes 1:3) to give 4-chloro-2-cyclopropyl-benzaldehyde (0.48 g, 2.6 mmol, 39%) as a colorless semi solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 0.80 (2 H, m), 1.08-1.17 (2 H, m), 2.58 (1 H, m), 7.10 (1 H, d, J=2 Hz), 7.29 (1 H, dd, J=8 Hz, 2 Hz), 7.75 (1 H, d, J=8 Hz), 10.6 (1 H, s).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([B-](F)(F)F)[CH2:3][CH2:2]1.[K+].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH:20]=[O:21].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC(C)C)=CC=CC=2OC(C)C)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O.C1(C)C=CC=CC=1>[Cl:26][C:24]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[C:18]([CH:1]2[CH2:3][CH2:2]2)[CH:25]=1 |f:0.1,2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
potassium phosphate
Quantity
6.37 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC(C)C)OC(C)C)C1CCCCC1
Name
Quantity
0.11 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, DCM/hexanes 1:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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